2-(Anthracen-9-YL)-1,3-dioxane
Description
Structure
3D Structure
Properties
CAS No. |
144075-09-2 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2-anthracen-9-yl-1,3-dioxane |
InChI |
InChI=1S/C18H16O2/c1-3-8-15-13(6-1)12-14-7-2-4-9-16(14)17(15)18-19-10-5-11-20-18/h1-4,6-9,12,18H,5,10-11H2 |
InChI Key |
HKNPOLCOMCDOBW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Anthracen 9 Yl 1,3 Dioxane and Its Analogues
Direct Synthetic Routes to the 2-Anthracen-9-YL-1,3-Dioxane Scaffold
The most straightforward approach to synthesizing 2-(anthracen-9-yl)-1,3-dioxane involves the direct reaction of anthracene-9-carbaldehyde with a suitable 1,3-diol.
The formation of 1,3-dioxanes is typically achieved through the condensation of a carbonyl compound with a 1,3-diol. organic-chemistry.org This reaction is an equilibrium process and often requires a catalyst and the removal of water to drive it to completion. organic-chemistry.org For the synthesis of this compound, anthracene-9-carbaldehyde is the key aldehyde precursor.
Catalysts: Both Brønsted and Lewis acids are effective catalysts for this transformation. organic-chemistry.org Common Brønsted acids include p-toluenesulfonic acid (PTSA) and sulfuric acid. ijapbc.comgoogle.com Lewis acids such as scandium(III) trifluoromethanesulfonate (B1224126) have also been reported to catalyze direct acetalization. thieme-connect.de The reaction is generally performed in a solvent that allows for the azeotropic removal of water, such as toluene (B28343), using a Dean-Stark apparatus. organic-chemistry.org
Reaction Conditions: The reaction of anthracene-9-carbaldehyde with a 1,3-propanediol (B51772) in the presence of an acid catalyst leads to the formation of the desired this compound. The choice of catalyst and reaction conditions can influence the yield and purity of the product. For instance, solid acid catalysts like ion exchange resins in their acid form can facilitate the condensation of acrolein with 1,3-propanediols, suggesting a similar approach could be applied to aromatic aldehydes like anthracene-9-carbaldehyde. google.com
| Aldehyde | Diol | Catalyst | Solvent | Conditions | Product |
| Anthracene-9-carbaldehyde | 1,3-Propanediol | Acid Catalyst (e.g., PTSA) | Toluene | Reflux with water removal | This compound |
| 2-Phenyl propionaldehyde | Formaldehyde (B43269) (in situ diol formation) | Base, then acid | Methanol, then Ketone/Aldehyde | Room Temperature | Substituted 1,3-Dioxane (B1201747) |
| Acrolein | 1,3-Butanediol | Solid Acid Ion Exchange Resin | - | Ambient Temperature | 2-Vinyl-4-methyl-1,3-dioxane |
When employing substituted 1,3-diols, the formation of stereoisomers is possible. The stereochemical outcome of the condensation can be influenced by the reaction conditions and the nature of the substituents on the diol. Generally, 1,3-dioxanes preferentially adopt a chair-like conformation, and bulky substituents tend to occupy equatorial positions to minimize steric hindrance. thieme-connect.de
Regioselectivity: In cases where unsymmetrical 1,3-diols are used, regioselectivity becomes a crucial aspect. The regioselective opening of 1,3-dioxane-type acetals in carbohydrate chemistry highlights the possibility of controlling which hydroxyl group of a diol reacts. researchgate.net While specific studies on the regioselective synthesis of this compound with unsymmetrical diols are not extensively detailed in the provided results, the principles of acetal (B89532) chemistry suggest that steric and electronic factors of the diol would govern the regiochemical outcome.
Precursor Synthesis and Functionalization for Anthracene-Dioxane Constructs
The successful synthesis of this compound is contingent on the availability and purity of its precursors: anthracene-9-carbaldehyde and the corresponding 1,3-diol.
The primary precursor, anthracene-9-carbaldehyde, is a common derivative of anthracene (B1667546). wikipedia.org It is typically prepared through the Vilsmeier-Haack reaction, which involves the formylation of anthracene using a formylating agent like N-methylformanilide or dimethylformamide (DMF) in the presence of phosphoryl chloride (POCl3). wikipedia.orggoogle.comorgsyn.org This method provides a direct route to introduce the aldehyde functionality at the 9-position of the anthracene ring system. google.comorgsyn.org
Improvements to the Vilsmeier-Haack reaction have been developed to enhance yield and purity, such as using 1,2-dichlorobenzene (B45396) as a solvent. google.com Another approach involves the reaction of anthracene with a trifluoromethanesulfonic anhydride/dimethylformamide complex, which can result in nearly quantitative yields. google.com
The other essential components for the synthesis are 1,3-diols. A variety of substituted and unsubstituted 1,3-diols can be synthesized through various organic reactions. For example, the reaction of α-substituted aldehydes with formaldehyde in the presence of a base can lead to the formation of a dialdehyde, which can then be reduced to the corresponding 1,3-diol. ijapbc.com The stereoselective synthesis of 1,3-diols is a well-established field, with methods like oxa-Michael additions to activated alkenes providing access to protected syn-1,3-diols. researchgate.net
The synthesis of various aldehydes for the creation of diverse 1,3-dioxane libraries has been a subject of interest, particularly in the context of combinatorial chemistry and drug discovery. nih.gov While the focus here is on anthracene-9-carbaldehyde, the methodologies for synthesizing other aromatic and aliphatic aldehydes are broadly applicable to the creation of a wide range of 2-substituted-1,3-dioxanes.
Advanced Synthetic Techniques for Analogues and Derivatives
The synthesis of analogues and derivatives of this compound can be achieved by modifying either the anthracene core or the 1,3-dioxane ring.
Recent advances in organic synthesis offer various strategies for creating complex molecules. For instance, modular synthesis approaches have been used to generate large libraries of stereochemically diverse 1,3-dioxanes. nih.gov These methods often rely on solid-phase synthesis or other combinatorial techniques to efficiently produce a wide array of compounds.
Furthermore, post-synthesis modifications of the anthracene ring, such as electrophilic aromatic substitution or cross-coupling reactions, could be employed to introduce additional functional groups. Similarly, the 1,3-dioxane ring can be modified, for example, through reactions at the C4 and C6 positions if appropriate functionalities are present on the diol precursor. The development of new catalytic systems, such as those involving silver triflate (AgOTf) for dioxane ring-opening reactions, could also inspire novel synthetic routes to functionalized analogues. rsc.org
Transition Metal-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is a particularly versatile method for creating biaryl linkages. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. nih.govuni-rostock.de While a direct Suzuki-Miyaura synthesis of this compound is not extensively documented, the synthesis of its precursors and analogues, specifically 9-arylanthracenes, is well-established. researchgate.netresearchgate.net
A plausible Suzuki-Miyaura strategy to form a precursor to the target molecule would involve the coupling of a boronic acid derivative of the dioxane moiety with a halogenated anthracene, or vice versa. For instance, 9-bromoanthracene (B49045) could be coupled with a suitable boronic acid derivative of 1,3-dioxane. The synthesis of various 9,10-diarylanthracene derivatives has been successfully achieved using a bis-Suzuki-Miyaura cross-coupling reaction of 9,10-dibromoanthracene (B139309) with various aryl boronic acids in the presence of a palladium(0) catalyst. researchgate.net This demonstrates the feasibility of forming a C-C bond at the 9-position of the anthracene core.
The general reaction scheme is as follows:
Reactants: An anthracene derivative (e.g., 9-bromoanthracene) and a boronic acid or ester derivative of the coupling partner.
Catalyst: A palladium complex, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. nih.govresearchgate.net
Base: A base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ is required to activate the boronic acid.
Solvent: A mixture of solvents, often including toluene, ethanol, and water, is used.
Recent advancements have highlighted the importance of ligands, such as N-heterocyclic carbenes (NHCs), in enhancing the efficiency and selectivity of these coupling reactions. researchgate.net The development of greener methodologies, which aim to minimize waste and the use of toxic reagents, is also a growing focus in the synthesis of anthracene scaffolds. researchgate.netcolab.ws
| Aryl Halide | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 9,10-Dibromoanthracene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | Good | researchgate.net |
| 9,10-Dibromoanthracene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | Good | researchgate.net |
| Methyl 2-iodobenzoate | Various benzaldehydes | Pd(OAc)₂ | Ag₂O/TBHP | Water | Good | nih.gov |
This table presents representative examples of Suzuki-Miyaura reactions used to synthesize anthracene derivatives, which is analogous to the potential synthesis of this compound precursors.
Cyclization and Ring-Closing Approaches for Dioxane Ring Formation
The most direct and common method for constructing the 1,3-dioxane ring is the acid-catalyzed acetalization of an aldehyde with a 1,3-diol. organic-chemistry.orgthieme-connect.de In the context of synthesizing this compound, this involves the reaction of 9-anthraldehyde (B167246) with 1,3-propanediol.
This condensation reaction is typically reversible and requires the removal of water to drive the equilibrium towards the product. organic-chemistry.org A common technique is to use a Dean-Stark apparatus in a solvent like toluene or benzene (B151609) to azeotropically remove the water as it is formed. organic-chemistry.orgresearchgate.net
Key aspects of this cyclization include:
Reactants: 9-Anthraldehyde and 1,3-propanediol.
Catalyst: A Brønsted or Lewis acid catalyst is employed. Common choices include p-toluenesulfonic acid (TsOH), pyridinium (B92312) p-toluenesulfonate (PPTS), or a sulfo cation exchanger. thieme-connect.deresearchgate.net
Conditions: The reaction is typically performed at elevated temperatures (refluxing toluene or benzene) to facilitate the removal of water. organic-chemistry.orgresearchgate.net
Stereoselectivity: The acetalization is often stereoselective, with bulky substituents on the newly formed dioxane ring, such as the anthracenyl group, preferentially occupying the equatorial position for thermodynamic stability. thieme-connect.de
The stability of the resulting 1,3-dioxane is notable; they are generally stable under basic, reductive, and oxidative conditions but are labile to acidic conditions, which allows for their use as protecting groups for carbonyls or diols. thieme-connect.de
| Aldehyde | Diol | Catalyst | Conditions | Product | Reference |
| Substituted vanillin (B372448) series aldehydes | 1,3-Propanediol | Sulfo cation exchanger FIBAN K-1 | Boiling benzene | 2-R-substituted 1,3-dioxanes | researchgate.net |
| Aromatic aldehydes | 1,3-Dioxane-4,6-dione | Gluconic acid aqueous solution | - | 5,5-(Phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives | clockss.org |
| Carbonyl compounds | 1,3-Propanediol | p-Toluenesulfonic acid | Refluxing toluene with Dean-Stark trap | 1,3-Dioxanes | organic-chemistry.org |
| Benzaldehyde dimethyl acetal | 1,3-Diols | p-Toluenesulfonic acid | Dichloromethane or DMF, room temp. or gentle heating | Benzaldehyde-derived 1,3-dioxanes | thieme-connect.de |
This table provides examples of cyclization reactions to form 1,3-dioxane rings, illustrating the general conditions applicable to the synthesis of this compound.
Advanced Structural Characterization and Spectroscopic Analysis of 2 Anthracen 9 Yl 1,3 Dioxane Systems
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For 2-(anthracen-9-yl)-1,3-dioxane systems, both proton (¹H) and carbon-¹³ (¹³C) NMR, along with advanced two-dimensional techniques, provide a complete picture of the molecular framework and its spatial arrangement.
Proton and Carbon NMR for Structural Elucidation
The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for both the anthracene (B1667546) and 1,3-dioxane (B1201747) moieties. The protons of the anthracene ring system typically resonate in the aromatic region, generally between δ 7.40 and 8.54 ppm. acs.org The exact chemical shifts and splitting patterns are influenced by the substitution at the 9-position.
The 1,3-dioxane ring has three sets of non-equivalent protons. acs.org The proton at the C2 position, being adjacent to two oxygen atoms, is the most deshielded of the dioxane ring protons. The protons at C4/C6 (axial and equatorial) and C5 (axial and equatorial) will have distinct chemical shifts, often appearing as complex multiplets due to geminal and vicinal coupling.
In the ¹³C NMR spectrum, the carbon atoms of the anthracene group will appear in the downfield region, typically between δ 125 and 132 ppm. The carbon of the dioxane ring at the C2 position, bonded to two oxygen atoms and the anthracene moiety, will also be significantly downfield. The C4/C6 and C5 carbons of the dioxane ring will resonate at higher field strengths.
Illustrative ¹H NMR Data for a Representative 2-Aryl-1,3-Dioxane System
| Proton Assignment | Illustrative Chemical Shift (δ, ppm) | Multiplicity |
| Anthracene-H | 7.40 - 8.50 | m |
| Dioxane-H2 | 5.50 - 5.70 | s |
| Dioxane-H4/H6 (axial) | 3.80 - 4.00 | m |
| Dioxane-H4/H6 (equatorial) | 4.10 - 4.30 | m |
| Dioxane-H5 (axial) | 1.50 - 1.70 | m |
| Dioxane-H5 (equatorial) | 2.00 - 2.20 | m |
Illustrative ¹³C NMR Data for a Representative 2-Aryl-1,3-Dioxane System
| Carbon Assignment | Illustrative Chemical Shift (δ, ppm) |
| Anthracene-C (quaternary) | 130.0 - 135.0 |
| Anthracene-C (CH) | 125.0 - 129.0 |
| Dioxane-C2 | 95.0 - 105.0 |
| Dioxane-C4/C6 | 65.0 - 75.0 |
| Dioxane-C5 | 25.0 - 35.0 |
Advanced NMR Techniques for Stereochemical Assignments
The stereochemistry of this compound, particularly the orientation of the anthracene group at the C2 position, can be determined using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). acdlabs.comcolumbia.edulibretexts.orgresearchgate.netresearchgate.net These experiments detect through-space interactions between protons that are in close proximity.
For instance, a NOESY or ROESY experiment can reveal correlations between the C2-proton of the dioxane ring and specific protons on the anthracene ring, confirming a particular spatial arrangement. Furthermore, correlations between the C2-substituent and the axial or equatorial protons at C4 and C6 can definitively establish its orientation as either axial or equatorial. In substituted 1,3-dioxane systems, the bulky aryl group typically prefers an equatorial position to minimize steric hindrance. journals.co.za
Single Crystal X-ray Diffraction Analysis
Molecular Conformation in the Solid State
Illustrative Crystallographic Data for a Related 2-Aryl-1,3-Dioxane
| Parameter | Illustrative Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.684 |
| b (Å) | 10.500 |
| c (Å) | 12.601 |
| Z | 4 |
| Dioxane Ring Conformation | Chair |
| Phenyl Group Orientation | Equatorial |
Data is illustrative and based on a related compound, 5-acetyl-2-(2-chlorophenyl)-1,3-dioxane. journals.co.za
Advanced Mass Spectrometry for Complex Derivative Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. libretexts.orgresearchgate.netnih.govrsc.org For complex derivatives of this compound, particularly those that may be less volatile or thermally stable, derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective analytical strategy. mdpi.comweber.hunih.govnih.govresearch-solution.com
Silylation is a widely used derivatization technique that replaces active hydrogens (e.g., in hydroxyl or carboxylic acid groups on a derivative) with a trimethylsilyl (B98337) (TMS) group. weber.hunih.govresearch-solution.com This process increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. weber.huresearch-solution.com The resulting mass spectra of silylated derivatives often show characteristic fragmentation patterns that aid in structural confirmation. nih.gov
The mass spectrum of a derivatized this compound would be expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve cleavage of the dioxane ring and characteristic losses from the anthracene core. The fragmentation of the anthracene moiety itself typically proceeds through the loss of acetylene (B1199291) (C₂H₂) units. researchgate.netrsc.org Analysis of the fragmentation of silylated derivatives can provide clear indicators of the original functional groups present in the molecule.
Illustrative Fragmentation Data for Anthracene
| m/z | Proposed Fragment |
| 178 | [M]⁺ (Molecular Ion) |
| 152 | [M - C₂H₂]⁺ |
| 126 | [M - 2(C₂H₂)]⁺ |
This table illustrates the typical fragmentation of the parent anthracene molecule. researchgate.netrsc.org
Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution Species
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar and large molecules, allowing for their transfer from solution to the gas phase as intact ions. For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, which can be challenging to ionize efficiently, ESI-MS, sometimes coupled with derivatization or the use of charge-transfer reagents, has proven to be a valuable tool. nih.govresearchgate.net
In the analysis of this compound, ESI-MS is expected to primarily generate protonated molecules, denoted as [M+H]⁺. The presence of two oxygen atoms in the 1,3-dioxane ring provides sites for protonation, facilitating the formation of these ions in the ESI source. Depending on the solvent system and additives used, other solution species, such as sodium adducts [M+Na]⁺ or potassium adducts [M+K]⁺, may also be observed. The formation of these adducts is a common phenomenon in ESI-MS and can provide additional confirmation of the molecular weight of the analyte.
The analysis of PAHs by ESI-MS can sometimes be enhanced by post-column derivatization with agents like tropylium, which forms π–π complexes with the aromatic system, thereby improving ionization efficiency. nih.gov While direct ESI-MS of this compound is feasible due to the dioxane moiety, such derivatization strategies could be employed to further increase sensitivity if required.
A representative table of the expected solution species of this compound observable by ESI-MS is provided below. The exact mass is calculated based on the molecular formula C₂₀H₁₈O₂.
| Species | Formula | Calculated m/z |
| Protonated Molecule | [C₂₀H₁₈O₂ + H]⁺ | 291.1385 |
| Sodium Adduct | [C₂₀H₁₈O₂ + Na]⁺ | 313.1204 |
| Potassium Adduct | [C₂₀H₁₈O₂ + K]⁺ | 329.0944 |
This table presents predicted m/z values for the primary solution species of this compound under typical ESI-MS conditions.
Fragmentation Pathways and Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique used to induce and analyze the fragmentation of selected ions, providing invaluable structural information. In an MS/MS experiment, the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The resulting fragmentation pattern is characteristic of the molecule's structure.
The fragmentation of the protonated this compound molecule is anticipated to be governed by the relative stabilities of the anthracene and 1,3-dioxane moieties. The anthracene ring is a stable aromatic system, and its fragmentation typically requires higher energy, often resulting in the loss of small neutral molecules like C₂H₂ or C₂H₄. nih.gov Conversely, protonated cyclic acetals like 1,3-dioxane are known to undergo characteristic ring-opening and cleavage reactions. docbrown.info
The most probable fragmentation pathways for the [M+H]⁺ ion of this compound would likely initiate at the protonated dioxane ring. The initial protonation is expected to occur on one of the oxygen atoms. Subsequent fragmentation could proceed through several pathways:
Cleavage of the Dioxane Ring: A primary fragmentation pathway for protonated 1,3-dioxanes involves the cleavage of the C-O bonds within the ring. This can lead to the formation of a stable oxonium ion and the loss of a neutral molecule. For this compound, this could involve the loss of formaldehyde (B43269) (CH₂O) or other small fragments from the dioxane ring.
Formation of the Anthracenylmethyl Cation: A significant fragmentation pathway is expected to be the cleavage of the bond between the anthracene ring and the dioxane ring. This would lead to the formation of the highly stable anthracen-9-ylmethyl cation ([C₁₅H₁₁]⁺), which has an m/z of 191.1. This ion's stability is due to the extensive resonance delocalization of the positive charge across the anthracene system.
Retro-Diels-Alder Reaction: While less common for the dioxane ring itself, complex rearrangements reminiscent of retro-Diels-Alder reactions could occur, leading to the elimination of neutral fragments.
A detailed table of the predicted major fragment ions and their proposed structures is presented below.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure | Fragmentation Pathway |
| 291.1 | 191.1 | 100.0 | [C₁₅H₁₁]⁺ | Cleavage of the bond between the anthracene and dioxane moieties, forming the stable anthracen-9-ylmethyl cation. |
| 291.1 | 178.1 | 113.0 | [C₁₄H₁₀]⁺ | Loss of the entire dioxane substituent and a proton, resulting in the anthracene radical cation. |
| 291.1 | 261.1 | 30.0 | [C₁₉H₁₇O]⁺ | Loss of formaldehyde (CH₂O) from the protonated dioxane ring. |
| 291.1 | 231.1 | 60.0 | [C₁₈H₁₅]⁺ | Loss of the entire dioxane ring as 1,3-propanediol (B51772). |
This table outlines the predicted fragmentation pathways and corresponding m/z values for the [M+H]⁺ ion of this compound in an MS/MS experiment. These predictions are based on established fragmentation principles for related chemical structures.
The systematic analysis of these fragmentation pathways provides a molecular fingerprint that can be used to unequivocally confirm the structure of this compound and distinguish it from its isomers.
Conformational Analysis and Stereochemistry of 2 Anthracen 9 Yl 1,3 Dioxane
1,3-Dioxane (B1201747) Ring Conformations (Chair, Twist-Boat)
The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms, predominantly adopts a chair conformation, which is significantly more stable than the flexible twist-boat form. acs.orgresearchgate.net This preference is primarily due to the minimization of torsional and steric strain in the chair geometry. The presence of a bulky substituent at the C2 position, such as the anthracene (B1667546) group in 2-(anthracen-9-yl)-1,3-dioxane, further influences the conformational equilibrium.
Influence of the Anthracene Substituent on Ring Dynamics
The large and planar anthracene moiety at the C2 position introduces considerable steric bulk. This substituent can exist in either an axial or equatorial orientation in the chair conformation. Due to the significant steric hindrance the anthracene group would encounter with the syn-axial hydrogen atoms at C4 and C6 in an axial position, the equatorial conformation is strongly favored. The energy barrier for ring inversion from one chair form to another through a twist-boat intermediate is a key parameter in understanding the ring's dynamics. For 1,3-dioxane itself, this barrier is lower than in cyclohexane (B81311) due to the shorter C-O bonds and different bond angles. However, the bulky 9-anthryl group is expected to increase this barrier.
A-Value Equivalents and Conformational Equilibria
The conformational preference of a substituent on a cyclohexane ring is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations. While a specific A-value for the 9-anthryl group on a 1,3-dioxane ring is not extensively documented, it is expected to be large, reflecting a strong preference for the equatorial position. The equilibrium between the axial and equatorial conformers is heavily skewed towards the equatorial form.
Table 1: Representative A-Values for Substituents on a Cyclohexane Ring
| Substituent | A-Value (kcal/mol) |
| -CH₃ | 1.7 |
| -C₂H₅ | 1.8 |
| -C(CH₃)₃ | > 4.5 |
| -C₆H₅ | 3.0 |
Note: This table provides representative A-values for common substituents on a cyclohexane ring to illustrate the concept. The A-value for the 9-anthryl group on a 1,3-dioxane ring would be a subject for specific experimental or computational determination.
Steric and Electronic Interactions Between Anthracene and Dioxane Moieties
The interaction between the anthracene and 1,3-dioxane moieties is dominated by steric repulsion. In the favored equatorial conformation, the planar anthracene ring will orient itself to minimize steric clashes with the rest of the dioxane ring. This often results in a perpendicular or significantly twisted orientation of the anthracene plane with respect to the general plane of the dioxane ring. nih.gov
Electronically, the oxygen atoms of the dioxane ring are electron-withdrawing, which can have a minor influence on the electronic properties of the anthracene system. However, the primary interaction is steric. The acetal (B89532) carbon (C2) is part of a system with potential for anomeric effects, though these are typically more pronounced with electronegative substituents directly attached to the ring atoms.
Isomerism and Photoisomerization Phenomena in Related Anthracene-Dioxane Architectures
While E/Z isomerism is not applicable to this compound itself due to the nature of the substitution, related anthracene derivatives are well-known to undergo photoisomerization, particularly photodimerization. researchgate.net Upon irradiation with UV light, two anthracene molecules can undergo a [4π+4π] cycloaddition to form a dimer. In the context of a molecule like this compound, if two molecules are in close proximity in a suitable orientation, intermolecular photodimerization could potentially occur.
In more complex architectures where an anthracene unit might be linked to a dioxane ring via a double bond, E/Z photoisomerization would be a relevant phenomenon. researchgate.net The absorption of light would promote the molecule to an excited state, allowing for rotation around the double bond, leading to a change in the geometric isomer.
Computational and Theoretical Investigations of 2 Anthracen 9 Yl 1,3 Dioxane
Quantum Chemical Calculations (DFT, semi-empirical methods)
Quantum chemical calculations are fundamental in elucidating the molecular properties of organic compounds. For a molecule like 2-(Anthracen-9-YL)-1,3-dioxane, Density Functional Theory (DFT) would be a primary method of choice due to its balance of accuracy and computational cost. Semi-empirical methods could also be employed for preliminary or large-scale screenings.
These calculations can provide deep insights into the molecule's geometry, stability, and electronic nature. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is crucial for obtaining reliable results that can be correlated with potential experimental data.
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a minimum energy state.
For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles of both the anthracene (B1667546) and 1,3-dioxane (B1201747) moieties, as well as their relative orientation. The resulting optimized structure represents the most probable conformation of the molecule in the gaseous phase. The planarity of the anthracene core and the chair-like conformation of the dioxane ring are key structural features that would be analyzed.
Once the geometry is optimized, the electronic structure can be investigated. This analysis is crucial for understanding the molecule's reactivity and photophysical properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic conductivity and optical properties. For anthracene derivatives, the HOMO and LUMO are typically localized on the aromatic ring system.
Mulliken charge distribution analysis provides insight into the partial charges on each atom within the molecule. This information helps in identifying electrophilic and nucleophilic sites, which is essential for predicting how the molecule will interact with other chemical species. In this compound, the oxygen atoms in the dioxane ring would be expected to carry negative partial charges, while the hydrogen atoms would have positive partial charges.
Table 1: Hypothetical Electronic Properties of this compound
| Parameter | Hypothetical Value | Description |
| HOMO Energy | -5.8 eV | Indicates the energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.9 eV | Indicates the energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 3.9 eV | The energy difference between HOMO and LUMO, related to electronic excitability. |
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations can explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals the accessible conformations.
For this compound, MD simulations would be particularly useful for studying the conformational flexibility of the 1,3-dioxane ring and the rotational freedom around the single bond connecting it to the anthracene group. This analysis would generate a conformational landscape, highlighting the different low-energy conformations and the energy barriers between them.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental results to validate the computational model.
For this compound, computational methods can predict various spectra:
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and are highly sensitive to the electronic environment of the nuclei. These predicted shifts can aid in the assignment of experimental NMR spectra.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. This information helps in identifying the characteristic functional groups present in the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This is particularly relevant for anthracene derivatives due to their fluorescent properties.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter (Hypothetical) | Experimental Parameter (Hypothetical) |
| ¹³C NMR | C9 (Anthracene): ~128 ppm | C9 (Anthracene): ~127.5 ppm |
| IR | C-O-C stretch: ~1100 cm⁻¹ | C-O-C stretch: ~1105 cm⁻¹ |
| UV-Vis (λmax) | 365 nm | 368 nm |
Photophysical and Electronic Properties of 2 Anthracen 9 Yl 1,3 Dioxane Derivatives
Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The electronic absorption and emission spectra of anthracene (B1667546) derivatives are characterized by the electronic transitions of the π-conjugated system of the anthracene core. Typically, anthracene-based compounds exhibit a well-defined, structured absorption spectrum. mdpi.com For derivatives where the substituent at the 9-position does not strongly conjugate with the anthracene ring, the absorption spectrum closely resembles that of unsubstituted anthracene, with characteristic vibronic bands corresponding to the S₀ → S₁ transition.
The fluorescence spectrum is often a mirror image of the absorption spectrum, showing similar vibronic structuring. The presence of the 1,3-dioxane (B1201747) group, a saturated heterocyclic system, is not expected to extend the π-conjugation directly. However, its electron-donating or -withdrawing nature and its steric bulk can subtly modify the electronic distribution and geometry of the anthracene moiety, leading to shifts in the absorption and emission maxima (λ_max) and influencing the fluorescence quantum yield (Φ_F).
In related systems, such as 9,10-bis(p-hydroxyphenyl)anthracene, changes in the electronic nature of the substituent (e.g., deprotonation) lead to red-shifted and broadened absorption spectra. mdpi.com Similarly, the interaction of the 1,3-dioxane group with the solvent or its conformation relative to the anthracene plane can impact the spectral properties.
Intramolecular Charge Transfer (ICT) Mechanisms
Intramolecular Charge Transfer (ICT) is a fundamental process in many donor-acceptor molecules, where photoexcitation leads to a significant redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. This process often results in a new, broad, and structureless emission band at lower energies (longer wavelengths) than the normal locally excited (LE) fluorescence, especially in polar solvents.
In derivatives of 2-(Anthracen-9-YL)-1,3-dioxane, the anthracene moiety can act as the chromophore and potential acceptor, while the 1,3-dioxane group, with its oxygen atoms, could have a weak electron-donating character. However, a more pronounced ICT character is typically observed with stronger donor groups. For instance, studies on julolidine-anthracene systems, where julolidine (B1585534) is a potent electron donor, demonstrate a significant ICT from the donor to the anthracene acceptor upon photoexcitation. researchgate.net Similarly, fluorescence studies of certain 9-(dihydroxyphenyl)anthracenes reveal the existence of both local excited and ICT states, which dictates their photochemical pathways. nih.gov The efficiency and characteristics of the ICT process are highly dependent on the electronic coupling between the donor and acceptor moieties and their relative orientation. researchgate.net
Photoinduced Electron Transfer (PET) Processes
Photoinduced Electron Transfer (PET) is a specific type of ICT where an electron is completely transferred from a donor to an acceptor unit upon photoexcitation. This process is a key mechanism for fluorescence quenching and for charge separation in molecular systems.
A prototypical example that illustrates this process is 2-tert-butyl-3-(anthracen-9-yl)-2,3-diazabicyclo[2.2.2]octane, where intramolecular PET occurs from the hydrazine (B178648) unit (donor) to the photoexcited anthracene group (acceptor). nih.gov This PET process is identified by a distinct charge-transfer band in the absorption spectrum. nih.gov Upon excitation, the transfer of an electron populates an antibonding π orbital on the anthracene ring and removes an electron from the N-N π antibonding orbital of the hydrazine unit. nih.gov In the context of this compound, a similar PET process could be envisaged if a suitable electron donor is incorporated into the dioxane ring or if the dioxane itself can act as a donor to the excited anthracene. The efficiency of PET is governed by the driving force (redox properties of the donor and acceptor) and the distance and electronic coupling between them.
Solvatochromism and Mechanochromism Phenomena
Solvatochromism refers to the change in the color of a substance (and hence its UV-Vis absorption or emission spectrum) when it is dissolved in different solvents. This phenomenon is particularly pronounced for compounds that exhibit a significant change in dipole moment upon excitation, such as those undergoing ICT. The stabilization of the more polar excited state in polar solvents leads to a red shift (bathochromism) in the emission spectrum. Fluorescence studies of 9-(dihydroxyphenyl)anthracenes in various solvents have shown the existence of different excited states, indicating solvatochromic behavior. nih.gov It is expected that derivatives of this compound exhibiting ICT characteristics would display positive solvatochromism, with their emission shifting to longer wavelengths in more polar solvents.
Mechanochromism is the change in color of a material in response to a mechanical stimulus, such as grinding, shearing, or pressure. This change is often due to alterations in the crystal packing or molecular conformation. For anthracene derivatives, different crystal packing arrangements can lead to distinct photophysical properties. mdpi.com For example, two different crystal forms of the same anthracene compound were found to emit in different regions of the spectrum (blue at 424 nm vs. green at 515 nm) due to the presence or absence of π-π stacking interactions between the anthracene units in the solid state. mdpi.com This highlights the sensitivity of the emission properties to the solid-state morphology.
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where certain molecules (AIEgens) are non-emissive or weakly fluorescent when dissolved in a good solvent but become highly luminescent upon aggregation or in the solid state. acs.org This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect.
The primary mechanism for AIE in many systems, including those based on anthracene, is the Restriction of Intramolecular Motion (RIM), which includes the Restriction of Intramolecular Rotation (RIR). acs.org In solution, the molecules can undergo low-frequency rotational or vibrational motions that provide efficient non-radiative decay pathways for the excited state. In the aggregated state, these motions are physically constrained, which blocks the non-radiative channels and forces the excited state to decay radiatively, leading to strong fluorescence. acs.org
Anthracene derivatives featuring bulky side groups that create a non-planar, twisted conformation are often excellent candidates for AIE. For example, 9,10-diheteroarylanthracenes with non-planar crystal structures exhibit distinct AIE behavior. The 1,3-dioxane substituent in this compound could potentially induce a twisted conformation relative to the anthracene plane, hindering close π-π stacking and promoting AIE. The AIE effect can be observed by measuring the fluorescence in solvent/non-solvent mixtures. As the fraction of the non-solvent (e.g., water) increases, the molecules aggregate, and a significant enhancement in fluorescence intensity is observed. acs.org
Below is a table illustrating the AIE effect for a generic AIEgen, showing the increase in fluorescence quantum yield (Φ_F) with increasing water fraction (f_w) in a THF/water mixture.
| Solvent Mixture (THF/Water, % f_w) | Fluorescence Quantum Yield (Φ_F, %) | Emission State |
|---|---|---|
| 0 | ~0.1 | Non-emissive |
| 50 | 1.5 | Weakly emissive |
| 70 | 8.0 | Emissive |
| 90 | 22.0 | Highly emissive |
This table is illustrative of the AIE phenomenon as described in the literature for typical AIEgens and is not specific to this compound. acs.org
Excitation State Dynamics and Lifetime Studies
The dynamics of the excited state encompass all the processes that occur following the absorption of a photon, including vibrational relaxation, internal conversion, intersystem crossing (ISC), and fluorescence. These dynamics determine the fluorescence lifetime (τ_F) and quantum yield.
Time-resolved fluorescence spectroscopy is a key technique for studying these dynamics. For many fluorescent molecules, the excited state decays via a single exponential pathway. However, in complex systems, multi-exponential decays can be observed, indicating the presence of multiple excited species or competing decay pathways. acs.org For instance, in AIEgens, the fluorescence lifetime is typically very short in solution (e.g., picoseconds) due to efficient non-radiative decay, but it increases significantly in the aggregated state where radiative decay dominates. acs.org
Furthermore, the excited singlet state (S₁) can undergo intersystem crossing to a triplet state (T₁). In some anthracene derivatives, particularly those designed for specific applications like photodynamic therapy or triplet-triplet annihilation upconversion, the ISC mechanism is crucial. A spin-orbit charge-transfer intersystem crossing (SOCT-ISC) mechanism has been identified in donor-acceptor systems with perpendicular π-systems, where the charge transfer character facilitates the spin-forbidden S₁ → T₁ transition. researchgate.net Studies on the excited-state distortions in related anthracene compounds show that upon excitation, significant geometric changes can occur, particularly in the donor or acceptor units involved in PET or ICT, which influences the subsequent decay pathways. nih.gov
Advanced Applications and Functional Materials Derived from 2 Anthracen 9 Yl 1,3 Dioxane Scaffolds
Supramolecular Chemistry and Host-Guest Systems
The anthracene (B1667546) moiety is a well-established building block in supramolecular chemistry, valued for its ability to engage in π-π stacking and other non-covalent interactions. The 1,3-dioxane (B1201747) substituent at the 9-position of the anthracene core in 2-(Anthracen-9-YL)-1,3-dioxane introduces a new dimension of functionality, suggesting potential for novel host-guest systems and self-assembled nanostructures.
Molecular Recognition and Binding Affinity Studies
The electron-rich aromatic surface of the anthracene unit in this compound provides an ideal platform for interacting with electron-deficient guest molecules through π-π stacking interactions. Furthermore, the oxygen atoms in the 1,3-dioxane ring can act as hydrogen bond acceptors, enabling the molecule to recognize and bind to specific guest molecules that can serve as hydrogen bond donors.
It is hypothesized that derivatives of this compound could be designed to selectively bind a variety of analytes. For instance, the introduction of additional functional groups onto the anthracene or dioxane rings could create specific binding pockets for ions or small organic molecules. The binding event could then be signaled by a change in the fluorescence of the anthracene core, a common mechanism in supramolecular sensing. nih.gov
| Interaction Type | Potential Guest Molecules | Probing Technique |
| π-π Stacking | Electron-deficient aromatics (e.g., nitroaromatics) | Fluorescence Spectroscopy, NMR Titration |
| Hydrogen Bonding | Alcohols, amides, carboxylic acids | Infrared Spectroscopy, NMR Titration |
| Ion-Dipole | Metal cations | UV-Vis Spectroscopy, Fluorescence Spectroscopy |
Table 1: Postulated Molecular Recognition Capabilities of this compound Derivatives
Self-Assembly and Nanostructure Formation
The rigid nature of the anthracene core, combined with the potential for directional intermolecular interactions, makes this compound a promising candidate for the bottom-up construction of ordered nanostructures. acs.org The interplay of π-π stacking between the anthracene units and potential dipole-dipole or hydrogen bonding interactions involving the dioxane rings could direct the self-assembly process.
Depending on the solvent and concentration, it is conceivable that this compound could self-assemble into various morphologies, such as nanofibers, nanoribbons, or vesicles. These nanostructures could find applications in areas like organic electronics, drug delivery, and catalysis. For example, self-assembled nanofibers could serve as pathways for exciton (B1674681) transport in organic solar cells. acs.org The formation of such ordered assemblies from anthracene-functionalized molecules has been previously demonstrated. nih.gov
Chemical Sensing Platforms
The inherent fluorescence of the anthracene chromophore is highly sensitive to its local environment. jasco-global.com This property has been widely exploited in the development of fluorescent chemosensors for a variety of analytes. rroij.com The this compound scaffold is an excellent candidate for the development of new chemical sensing platforms.
Development of Fluorescent Sensors for Specific Analytes (e.g., water, ions, small molecules)
The fluorescence of 9-substituted anthracenes can be quenched or enhanced upon interaction with specific analytes. nih.gov This "turn-on" or "turn-off" response can be utilized for sensitive and selective detection. For instance, the interaction of the dioxane moiety with water molecules through hydrogen bonding could potentially alter the electronic properties of the anthracene core, leading to a change in its fluorescence emission. This could form the basis of a fluorescent sensor for water content in organic solvents.
Similarly, the incorporation of specific ion-binding sites, such as crown ethers, onto the this compound framework could lead to sensors for metal ions like Na⁺, K⁺, or toxic heavy metal ions like Hg²⁺ and Pb²⁺. acs.orgacs.org The binding of an ion would trigger a conformational change or an electronic perturbation, resulting in a measurable change in the fluorescence signal.
| Target Analyte | Sensing Mechanism | Potential Application |
| Water | Fluorescence quenching/enhancement via H-bonding | Determination of water in organic solvents |
| Metal Ions (e.g., Al³⁺) | Chelation-enhanced fluorescence (CHEF) | Environmental monitoring, biological imaging |
| Nitroaromatics | Fluorescence quenching via electron transfer | Detection of explosives |
Table 2: Hypothetical Fluorescent Sensing Applications of this compound Derivatives
Ratiometric Sensing Strategies
A more advanced sensing approach involves ratiometric detection, where the ratio of fluorescence intensities at two different wavelengths is measured. nih.gov This method offers built-in self-calibration, making the sensor less susceptible to fluctuations in instrument settings or probe concentration. A ratiometric sensor based on this compound could be designed by introducing a second fluorophore into the molecule. Upon analyte binding, energy transfer between the anthracene donor and the acceptor fluorophore could be modulated, leading to a change in the ratio of their emission intensities.
Optoelectronic Materials and Devices
Anthracene derivatives are workhorse materials in the field of organic optoelectronics, particularly in organic light-emitting diodes (OLEDs). beilstein-journals.org They are utilized as blue emitters, host materials for phosphorescent dopants, and charge-transporting materials. rsc.orgnih.gov The this compound scaffold, with its combination of a fluorescent core and a potentially bulky, insulating substituent, could offer unique advantages in this domain.
The photophysical properties of anthracene derivatives are highly dependent on the substituents at the 9- and 10-positions. rsc.orgnih.gov The 1,3-dioxane group in this compound is expected to influence the solid-state packing of the molecules. This can be advantageous in OLEDs by preventing aggregation-caused quenching of fluorescence, a common issue with planar aromatic molecules. The bulky dioxane group could enforce a larger intermolecular distance, leading to higher fluorescence quantum yields in the solid state. nih.gov
Furthermore, the electronic properties of the anthracene core can be tuned by chemical modification. nih.gov While the dioxane group itself is electronically insulating, the introduction of electron-donating or electron-withdrawing groups at other positions on the anthracene ring could modulate the HOMO and LUMO energy levels. This would allow for the tailoring of the material for specific roles in an OLED device, such as a hole-transporting material (HTM) or an electron-transporting material (ETM). researchgate.netacs.org
| Property | Influence of this compound Structure | Potential Application in OLEDs |
| High Fluorescence Quantum Yield | Steric hindrance from the dioxane group may reduce aggregation-caused quenching. nih.gov | Efficient blue emitter |
| Tunable Energy Levels | Modification of the anthracene core with other substituents. nih.gov | Hole-transporting or electron-transporting layer |
| Morphological Stability | The rigid structure could contribute to the formation of stable amorphous films. | Increased device lifetime |
Table 3: Potential Optoelectronic Properties and Applications of this compound
Components in Organic Light-Emitting Diodes (OLEDs)
Anthracene derivatives are a cornerstone in the development of materials for organic light-emitting diodes (OLEDs), particularly for producing highly efficient blue emission. chemrxiv.orgmissouri.edu Their rigid, planar structure provides excellent charge transport properties and high photoluminescence quantum yields. chemrxiv.org While no specific OLED data exists for devices using materials derived directly from this compound, materials synthesized from its precursor, 9-anthraldehyde (B167246), are well-documented. These derivatives are often employed as the emitting dopant or as a stable, wide-bandgap host material in the emissive layer. missouri.edu
For instance, attaching various aromatic groups to the anthracene core allows for tuning of the HOMO/LUMO energy levels to facilitate efficient charge injection and transport, and to achieve the desired emission color. A common synthetic strategy involves converting 9-anthraldehyde into a more complex conjugated system via reactions like the Wittig or Suzuki coupling, which would first require deprotection of the dioxane group. The resulting materials aim to enhance thermal and morphological stability, crucial for the longevity of OLED devices. missouri.edu
Table 1: Representative Anthracene Derivatives in Blue OLEDs and Their Performance
| Anthracene Derivative Name | Role in OLED | Emission Color | Luminance Efficiency (cd/A) | Reference |
| 9,10-Bis(2-naphthyl)anthracene (ADN) | Host Material | Blue | Not specified | missouri.edu |
| 9-(10-phenylanthracene-9-yl)SBFF | Host Material | Blue | 7.03 | chemrxiv.org |
| 9-(10-(naphthalene-1-yl)anthracene-9-yl)SBFF | Host Material | Blue | Not specified | chemrxiv.org |
This table shows examples of related anthracene compounds to illustrate typical performance, as no data is available for derivatives of this compound.
Polymer Chemistry and Macromolecular Architectures
The unique photophysical properties of anthracene make it a valuable component in polymer science for creating functional and smart materials. rug.nl
Integration into Polymer Backbones or Side Chains
The anthracene moiety can be incorporated into polymers either as part of the main chain or as a pendant side group. Integrating the rigid anthracene unit into the polymer backbone can enhance the thermal stability and modify the optoelectronic properties of the resulting material. Such polymers are synthesized through polycondensation or other polymerization reactions where a difunctional anthracene-containing monomer is used.
Alternatively, attaching the anthracene unit as a side chain to a flexible polymer backbone, such as a polyacrylate or polystyrene, is a common strategy. A monomer for this purpose could be envisioned by first converting the aldehyde of deprotected this compound into a polymerizable group like a methacrylate. This approach allows the photophysical properties of the anthracene unit to be imparted to the polymer while maintaining the processability of the underlying polymer backbone. rug.nl
Stimuli-Responsive Polymer Systems (e.g., Photo-responsive)
Anthracene is a well-known photo-responsive chromophore due to its ability to undergo a reversible [4+4] photocycloaddition reaction upon exposure to UV light (typically ~365 nm) to form a dimer. This dimerization process can be reversed by exposing the material to short-wavelength UV light (<300 nm) or by heating.
When anthracene units are incorporated into a polymer as side chains, this photodimerization can be used to create photo-responsive systems. The formation of dimers between pendant anthracene groups on different polymer chains acts as a physical cross-link, leading to the formation of a polymer network. This can cause significant changes in the material's properties, such as solubility or swelling behavior, and can be exploited to create photo-healable or photo-patternable materials. This reversible crosslinking is a key mechanism for developing advanced stimuli-responsive materials.
Future Research Directions and Emerging Trends
Rational Design of Next-Generation Anthracene-Dioxane Systems
The rational design of new molecules based on the 2-(Anthracen-9-YL)-1,3-dioxane framework is a key area of future research. By strategically modifying the anthracene (B1667546) and dioxane components, scientists aim to fine-tune the compound's properties for specific applications. Anthracene and its derivatives have been extensively studied for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent sensors. mdpi.com The introduction of the 1,3-dioxane (B1201747) ring offers a novel avenue for tailoring these properties.
Future design strategies are expected to focus on several key areas. Substituents on the anthracene core can be varied to alter the emission color, fluorescence quantum yield, and charge transport characteristics. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com Modifications to the 1,3-dioxane ring, such as the introduction of different substituents at the 5-position, could influence the compound's solubility, crystal packing, and intermolecular interactions.
The table below outlines potential modifications to the this compound structure and their projected effects on its properties, forming a basis for the rational design of next-generation materials.
| Modification Site | Type of Modification | Projected Effect on Properties | Potential Application |
| Anthracene Core | Introduction of electron-donating groups (e.g., -OCH3, -N(CH3)2) | Red-shift in emission, increased HOMO energy level | Red-emitting OLEDs |
| Anthracene Core | Introduction of electron-withdrawing groups (e.g., -CN, -CF3) | Blue-shift in emission, decreased LUMO energy level | Blue-emitting OLEDs, electron-transporting materials |
| 1,3-Dioxane Ring (5-position) | Introduction of bulky alkyl groups | Increased solubility, disruption of π-π stacking | Solution-processed electronics |
| 1,3-Dioxane Ring (5-position) | Introduction of polar functional groups (e.g., -OH, -COOH) | Enhanced self-assembly, potential for hydrogen bonding | Supramolecular materials, sensors |
Multistimuli-Responsive Materials Development
A significant emerging trend in materials science is the development of materials that can respond to multiple external stimuli, such as light, temperature, pH, and the presence of specific chemicals. nih.gov The unique combination of the photoresponsive anthracene unit and the potentially reactive 1,3-dioxane acetal (B89532) linkage makes this compound a promising building block for such "smart" materials. The development of stimulus-responsive luminescent materials is a critical challenge, especially those that exhibit significant and high-contrast changes in their properties. nih.gov
The anthracene moiety is well-known for its ability to undergo [4+4] photodimerization upon exposure to UV light, leading to a change in its fluorescence. mdpi.com This photoreactivity can be harnessed to create photo-switchable materials. Furthermore, the 1,3-dioxane ring, being an acetal, is susceptible to cleavage under acidic conditions. This pH-sensitivity could be exploited to design materials that change their properties in response to changes in acidity.
Future research will likely focus on incorporating the this compound unit into polymer backbones or as side chains. This could lead to the development of multistimuli-responsive gels, films, and nanoparticles. The table below illustrates the potential for developing multistimuli-responsive systems based on this compound.
| Stimulus | Responsive Moiety | Potential Material Response | Emerging Application |
| UV Light | Anthracene | Reversible loss of fluorescence due to photodimerization | Optical data storage, photo-patterning |
| Acidity (Low pH) | 1,3-Dioxane | Cleavage of the dioxane ring, release of anthracene derivative | pH-responsive drug delivery, environmental sensors |
| Temperature | Polymer backbone incorporating the compound | Phase transition (e.g., LCST behavior) leading to changes in solubility and fluorescence | Thermo-responsive sensors, smart coatings |
| Analyte Binding | Functionalized anthracene or dioxane | Change in fluorescence upon binding of a specific ion or molecule | Chemosensors |
Integration with Advanced Technologies
The unique properties anticipated for rationally designed this compound derivatives position them for integration into a variety of advanced technologies. The demand for new and improved materials for organic electronics continues to drive research into novel molecular structures. rsc.org Anthracene derivatives have already demonstrated their potential in this arena.
In the field of organic electronics, the tailored electronic properties of new anthracene-dioxane systems could lead to more efficient and stable OLEDs with specific emission colors. The improved solubility afforded by modifications to the dioxane ring could enable the fabrication of large-area devices through cost-effective solution-based processing techniques.
Beyond OLEDs, these compounds could find applications in organic photovoltaics (OPVs) as non-fullerene acceptors or as components in the active layer of OFETs. The ability to tune the HOMO and LUMO energy levels through rational design is crucial for optimizing the performance of these devices. rsc.org Furthermore, the development of multistimuli-responsive materials based on this compound opens up possibilities for their use in advanced sensors, smart textiles, and soft robotics.
The table below outlines potential advanced technological applications for materials derived from this compound.
| Technology | Role of this compound Derivative | Potential Advantage |
| Organic Light-Emitting Diodes (OLEDs) | Emissive layer material | High efficiency, color tenability, improved processability |
| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | Tunable charge carrier mobility, solution processability |
| Organic Photovoltaics (OPVs) | Electron donor or acceptor material | Optimized energy level alignment for efficient charge separation |
| Chemical and Biological Sensors | Fluorescent probe | High sensitivity and selectivity due to stimuli-responsive nature |
| Smart Coatings | Responsive component | Ability to change color or other properties in response to environmental cues |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
